8-Bromo-3-fluoronaphthalen-1-amine

Synthetic Methodology Fluorinated Building Blocks Cross-Coupling

8-Bromo-3-fluoronaphthalen-1-amine is the mission-critical synthetic intermediate for medicinal chemistry programs targeting kinases, GPCRs, and epigenetic targets. Its precisely positioned C8 bromine and C3 fluorine dictate regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, while modulating logP and metabolic stability. Substituting with mono-halogenated or regioisomeric analogs introduces confounding reactivity and invalidates patented SAR data. Ensure fidelity with your proprietary scaffold by sourcing this exact isomer.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
Cat. No. B12854826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-fluoronaphthalen-1-amine
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)Br)N)F
InChIInChI=1S/C10H7BrFN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2
InChIKeyGMKIXHITUPDVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-fluoronaphthalen-1-amine: Core Procurement Specifications for Pharmaceutical Intermediates


8-Bromo-3-fluoronaphthalen-1-amine (CAS 2387597-86-4) is a polyhalogenated aromatic primary amine with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol . This compound is predominantly utilized as a specialized synthetic intermediate in pharmaceutical research and medicinal chemistry programs , where the precisely positioned bromine (C8) and fluorine (C3) substituents on the naphthalene scaffold are exploited for site-selective cross-coupling reactions and structure-activity relationship (SAR) optimization [1].

8-Bromo-3-fluoronaphthalen-1-amine: Why Regioisomeric Analogs Cannot Be Interchanged in Complex Syntheses


Substituting 8-bromo-3-fluoronaphthalen-1-amine with other mono- or di-halogenated naphthalen-1-amines (e.g., 8-bromo-1-naphthylamine or 3-fluoro-1-naphthylamine) introduces significant risks of divergent reactivity and altered physicochemical properties. The specific 3,8-substitution pattern creates a unique electronic environment that dictates regioselectivity in transition metal-catalyzed cross-couplings and influences the pKa of the amine group [1]. In medicinal chemistry, even minor changes in halogen positioning can drastically alter logP, metabolic stability, and target binding affinity, rendering the use of 'close' analogs invalid for reproducing published SAR or scaling patented processes [2].

8-Bromo-3-fluoronaphthalen-1-amine: A Quantitative Evidence Guide for Procurement Decisions


8-Bromo-3-fluoronaphthalen-1-amine: Synthetic Versatility in Fluorinated Naphthalene Construction

The synthesis of 3-fluoro-1-substituted-naphthalenes, a class to which 8-bromo-3-fluoronaphthalen-1-amine belongs, has been optimized to achieve yields of up to 82% via a Sonogashira coupling and base-catalyzed cyclization sequence from (E)-monofluoroenynes [1]. This method demonstrates a 15–20% yield improvement over alternative approaches that rely on non-fluorinated or differently halogenated precursors, establishing a robust supply chain advantage for procurement of this specific substitution pattern [2].

Synthetic Methodology Fluorinated Building Blocks Cross-Coupling

8-Bromo-3-fluoronaphthalen-1-amine: Differentiated Reactivity vs. 2-Bromo-4-fluoronaphthalen-1-amine

The reactivity profile of 8-bromo-3-fluoronaphthalen-1-amine is fundamentally distinct from regioisomers such as 2-bromo-4-fluoronaphthalen-1-amine. The electron-withdrawing effects of the bromine and fluorine substituents stabilize reaction intermediates differently depending on their ring positions, which is critical for directing palladium-catalyzed coupling steps. Studies on related 2-bromo-4-fluoro analogs confirm that the dual substitution significantly alters intermediate stability compared to mono-halogenated naphthalenes, with the specific 3,8-pattern on the target compound providing a unique stabilization profile for C1 amine functionalization .

Medicinal Chemistry SAR Studies Electron-Withdrawing Effects

8-Bromo-3-fluoronaphthalen-1-amine: Commercial Availability and Purity Benchmarking

As of current supply chain data, 8-bromo-3-fluoronaphthalen-1-amine is commercially available at a purity specification of 98%, meeting the standard thresholds for pharmaceutical intermediate use . While specific pricing data are confidential, the compound's 1,3,8-trisubstitution pattern places it in a higher value tier compared to simpler mono-halogenated naphthylamines (e.g., 1-naphthylamine, 8-bromo-1-naphthylamine), which are commodity-scale dye intermediates. This higher tier reflects the synthetic complexity and specialized utility of the dual-halogenated, site-specific amine [1].

Supply Chain Quality Control Pharmaceutical Intermediate

8-Bromo-3-fluoronaphthalen-1-amine: High-Value Application Scenarios for R&D Procurement


Pharmaceutical Lead Optimization: Precision SAR Studies on Naphthalene Scaffolds

In medicinal chemistry programs targeting kinases, GPCRs, or epigenetic targets, 8-bromo-3-fluoronaphthalen-1-amine serves as a critical building block for exploring the 3- and 8-positions of the naphthalene core. The bromine atom at C8 enables sequential cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine moieties, while the C3 fluorine modulates lipophilicity (logP), metabolic stability, and target binding conformation. Procurement of this specific isomer is essential to maintain fidelity with proprietary SAR data and avoid the confounding variables introduced by regioisomeric impurities .

Agrochemical Discovery: Synthesis of Fluorinated Herbicidal or Fungicidal Candidates

The introduction of fluorine atoms into agrochemical candidates is a well-established strategy to enhance metabolic stability, bioavailability, and potency. 8-Bromo-3-fluoronaphthalen-1-amine provides a functionalized core for the synthesis of novel naphthalene-derived herbicides or fungicides. Its dual halogenation offers multiple vectors for diversification via palladium-catalyzed reactions, enabling the rapid generation of compound libraries for screening against resistant weed or fungal strains [1].

Advanced Organic Synthesis: Fluorinated Building Blocks for Functional Materials

Beyond bioactive molecules, this compound finds use as a precursor in the development of specialized materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The rigid naphthalene core, combined with the electron-withdrawing fluorine and the reactive bromine handle, allows for the precise tuning of electronic properties. Researchers developing fluoranthenyl-amine-based electronic materials require the specific 3,8-disubstitution pattern to achieve desired HOMO-LUMO energy levels and charge transport characteristics [2].

Reference Standard for Impurity Profiling in Pharmaceutical Analysis

In the quality control of commercial pharmaceuticals containing naphthalene or tetrahydronaphthalene moieties (e.g., certain antidepressants or antifungals), 8-bromo-3-fluoronaphthalen-1-amine can be used as a structurally defined impurity or reference standard. Its unique retention time and spectral fingerprint enable accurate identification and quantification of related halogenated process impurities in active pharmaceutical ingredients (APIs), supporting regulatory compliance and batch release testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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